1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione
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Overview
Description
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound also features a benzyl group substituted with an isopentyloxy group and a methyl group at specific positions on the indoline core. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 4-(isopentyloxy)benzaldehyde with 5-methylindoline-2,3-dione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.
Substitution: The benzyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced indoline derivatives.
Scientific Research Applications
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it of interest in medicinal chemistry.
Industry: In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target. For example, the compound may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione can be compared with other similar compounds, such as:
1-(4-(Isopentyloxy)benzyl)-indoline-2,3-dione: This compound lacks the methyl group at the 5-position, which may result in different chemical and biological properties.
1-(4-(Isopentyloxy)benzyl)-5-methylindoline:
1-(4-(Isopentyloxy)benzyl)-5-methylbenzene: This compound lacks the indoline core, which significantly alters its chemical and physical properties.
Properties
IUPAC Name |
5-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)10-11-25-17-7-5-16(6-8-17)13-22-19-9-4-15(3)12-18(19)20(23)21(22)24/h4-9,12,14H,10-11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDNIUCKXHBCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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